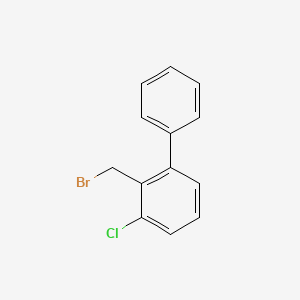

2-(Bromomethyl)-3-chloro-1,1'-biphenyl

Description

2-(Bromomethyl)-3-chloro-1,1'-biphenyl is a halogenated biphenyl derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 3-position on one phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development.

Properties

CAS No. |

82617-37-6 |

|---|---|

Molecular Formula |

C13H10BrCl |

Molecular Weight |

281.57 g/mol |

IUPAC Name |

2-(bromomethyl)-1-chloro-3-phenylbenzene |

InChI |

InChI=1S/C13H10BrCl/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

IKWFGMNRLOYKCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Halogen Positional Isomerism

a. 3-Bromo-3'-chloro-1,1'-biphenyl (CAS: N/A; TCI Cat. #B5762-25MG)

- Structure : Bromine at the 3-position and chlorine at the 3' position on the biphenyl backbone.

- Comparison : Unlike the target compound, this analog lacks the bromomethyl group, reducing its utility in alkylation reactions. The chlorine’s position on the adjacent ring may alter electronic effects, impacting reactivity in aromatic substitution or coupling reactions .

b. 3-Bromo-4'-chloro-1,1'-biphenyl (CAS: 164334-69-4; TCI Cat. #B5764-5G)

- Structure : Bromine at the 3-position and chlorine at the 4' position.

- This positional difference could influence solubility and crystallinity .

c. 2-Bromo-2'-chloro-1,1'-biphenyl (Synthesized via Ita et al.’s method)

- Structure : Bromine and chlorine at 2- and 2'- positions, respectively.

- Comparison : Synthesized using n-BuLi and THF under argon, this compound serves as a direct precursor for coupling reactions. The absence of a bromomethyl group limits its role in alkylation but highlights the importance of halogen placement in directing regioselectivity .

Biphenyl Derivatives with Functional Group Variations

a. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Fig. 1, )

- Structure: Bromomethyl at the 4' position and a cyano (-CN) group at the 2-position.

- Comparison: The cyano group’s strong electron-withdrawing nature enhances electrophilic reactivity compared to the target compound’s chloro substituent. The bromomethyl’s para position may alter steric effects in substitution reactions .

b. Brominated Pyrazol-3-ones ()

- Examples :

- 2-([1',1"-biphenyl]-4'-yl)-4-bromo-5-(bromomethyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (m/z 389, retention time: 1.70 min).

- 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (m/z 423, retention time: 1.72 min).

- Comparison : These heterocyclic compounds exhibit higher molecular weights and complex fragmentation patterns in LC/MS. Their retention times suggest greater polarity than the target compound, likely due to the pyrazolone ring’s hydrogen-bonding capacity .

Organophosphorus Biphenyl Derivatives ()**

Examples :

- 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP, CAS: 84783-64-2).

- 2-(Di-t-butylphosphino)biphenyl (JohnPhos, CAS: 224311-51-7).

- Comparison : Phosphine-containing biphenyls are primarily used as ligands in catalysis (e.g., palladium-mediated cross-couplings). In contrast, 2-(Bromomethyl)-3-chloro-1,1'-biphenyl lacks coordinating groups but offers reactive halogen sites for functionalization .

Simple Bromomethyl Benzene Derivatives ()**

Examples :

- 2-(Bromomethyl)-1,3-difluorobenzene (CAS: 85117-99-3).

- 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (CAS: 60207-30-9).

- Comparison: Monocyclic analogs lack the biphenyl system’s conjugated π-electron network, reducing thermal stability and electronic delocalization. However, their simpler structures facilitate synthetic accessibility for small-scale alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.